
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate is a chemical compound with a molecular formula of C10H17N3O2. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-imidazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)propanoate can be compared with other imidazole derivatives, such as:
Ethyl 2-(methylamino)-3-(1h-imidazol-1-yl)propanoate: Similar structure but with a methylamino group instead of an ethylamino group.
Ethyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate: Similar structure but with a pyrazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamino group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 2-(ethylamino)-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-3-12-9(10(14)15-4-2)7-13-6-5-11-8-13/h5-6,8-9,12H,3-4,7H2,1-2H3 |
Clave InChI |
FCWVETSTWAAVMS-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C=CN=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


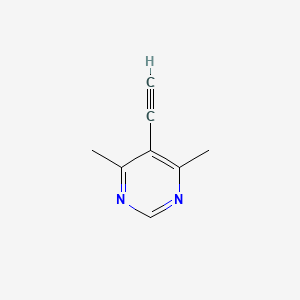
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)
![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
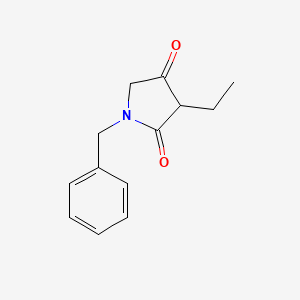
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)

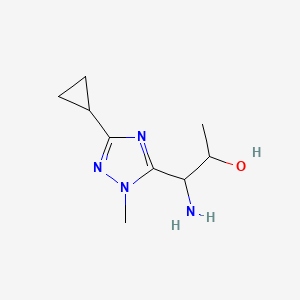
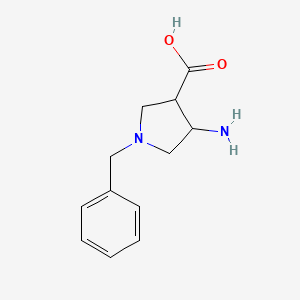
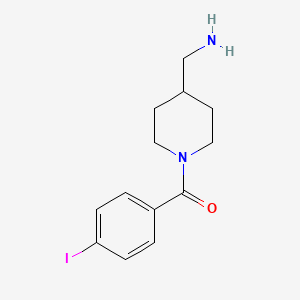
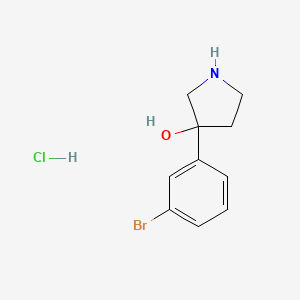
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
